N-(4-(Methylthio)phenyl)tetrahydro-2H-thiopyran-3-amine
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Overview
Description
N-(4-(Methylthio)phenyl)tetrahydro-2H-thiopyran-3-amine is a chemical compound with the molecular formula C12H17NS2 and a molecular weight of 239.4 g/mol . This compound is characterized by the presence of a tetrahydrothiopyran ring and a methylthio-substituted phenyl group, making it a unique structure in the field of organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(Methylthio)phenyl)tetrahydro-2H-thiopyran-3-amine typically involves the reaction of 4-(methylthio)aniline with tetrahydro-2H-thiopyran-3-one under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
N-(4-(Methylthio)phenyl)tetrahydro-2H-thiopyran-3-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine or thiol derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methylthio group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as halides or amines can be used in substitution reactions under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(4-(Methylthio)phenyl)tetrahydro-2H-thiopyran-3-amine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(4-(Methylthio)phenyl)tetrahydro-2H-thiopyran-3-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-(4-Methylphenyl)tetrahydro-2H-thiopyran-3-amine: Similar structure but lacks the methylthio group.
N-(4-(Methylthio)phenyl)piperidine-3-amine: Contains a piperidine ring instead of a tetrahydrothiopyran ring.
Uniqueness
N-(4-(Methylthio)phenyl)tetrahydro-2H-thiopyran-3-amine is unique due to the presence of both the tetrahydrothiopyran ring and the methylthio-substituted phenyl group. This combination of structural features imparts distinct chemical and biological properties to the compound, making it valuable for various research and industrial applications.
Properties
Molecular Formula |
C12H17NS2 |
---|---|
Molecular Weight |
239.4 g/mol |
IUPAC Name |
N-(4-methylsulfanylphenyl)thian-3-amine |
InChI |
InChI=1S/C12H17NS2/c1-14-12-6-4-10(5-7-12)13-11-3-2-8-15-9-11/h4-7,11,13H,2-3,8-9H2,1H3 |
InChI Key |
YUFYTJOSFVRNEJ-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=CC=C(C=C1)NC2CCCSC2 |
Origin of Product |
United States |
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